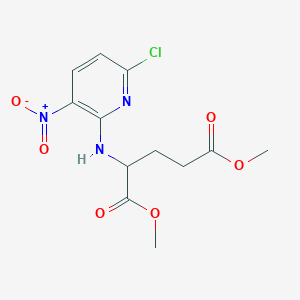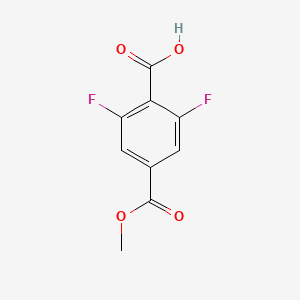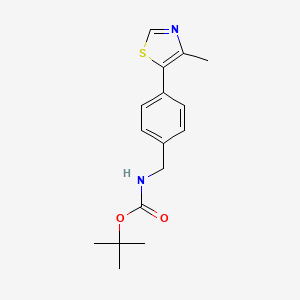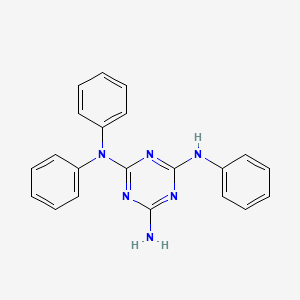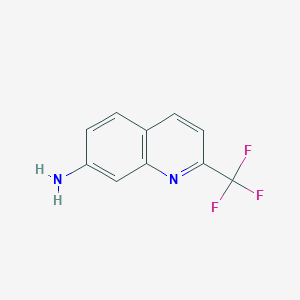
2-(Trifluoromethyl)quinolin-7-amine
説明
2-(Trifluoromethyl)quinolin-7-amine is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)quinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)quinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial and Antifungal Properties
- Antimicrobial Studies: A study describes the synthesis of derivatives of 7-(trifluoromethyl)quinolin-4-amine, which exhibited significant antimicrobial activity against various microorganisms, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests potential applications as antituberculosis agents (Garudachari et al., 2014).
- Antifungal Activity: Some novel pyrazolo[3,4-d]pyrimidine derivatives, which include 4-hydrazino-8-(trifluoromethyl)quinoline, demonstrated antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Holla et al., 2006).
Anti-Proliferative and Anticancer Activity
- Potential Anticancer Agents: Research into 4-aminoquinoline derivatives, including those with the 7-(trifluoromethyl)quinolin-4-amine structure, found several compounds that exhibited significant antiproliferative activity against breast cancer cell lines. This suggests a promising direction for anticancer drug development (Ghorab et al., 2014).
- Evaluation in Cancer Treatment: A study on the structural and spectral characterization of quinoline amines, including 2-(trifluoromethyl)quinolin-7-amine, demonstrated their potential as anticancer agents. The study included molecular docking with enzymes like NQO1, providing insights into their mechanism of action (Kadela-Tomanek et al., 2020).
Photophysical and Chemical Applications
- Synthesis and Photophysical Analysis: Research on the synthesis of various quinoline derivatives, including those with trifluoromethyl groups, also explored their photophysical properties. This indicates potential applications in areas like bioimaging and fluorescence studies (Rodrigues et al., 2019).
- Regioselective Photocyclization: A study on the regioselective photocyclizations of quinoline derivatives, which included trifluoromethyl-substituted compounds, revealed changes in emission colors upon irradiation. This suggests applications in developing functional fluorophores for various uses (Karasawa et al., 2016).
特性
IUPAC Name |
2-(trifluoromethyl)quinolin-7-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-4-2-6-1-3-7(14)5-8(6)15-9/h1-5H,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRACCNXWPELKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)quinolin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[16beta,28-Dihydroxy-11,12,13,18-tetradehydrooleanan-3beta-yl]4-O-(6-deoxy-alpha-L-mannopyranosyl)-6-O-(beta-D-glucopyranosyl)-beta-D-glucopyranoside](/img/structure/B8106724.png)
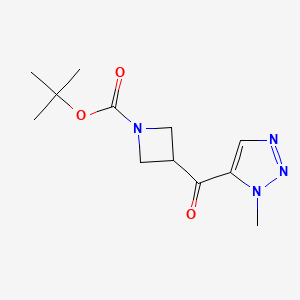




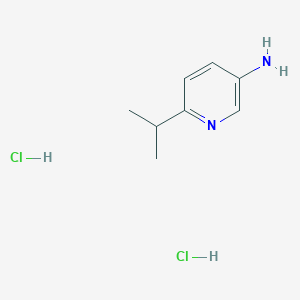

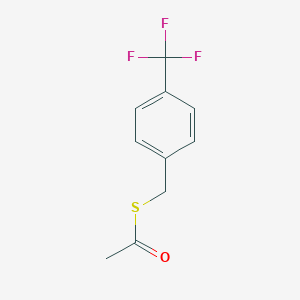
![2-[2-(Methoxymethoxy)phenyl]ethanol](/img/structure/B8106796.png)
